An In-depth Technical Guide to the Physical Properties of 4-Amino-3-hydroxybenzenesulfonic Acid
An In-depth Technical Guide to the Physical Properties of 4-Amino-3-hydroxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 4-Amino-3-hydroxybenzenesulfonic acid (AHBSA), a versatile chemical intermediate. With applications ranging from the synthesis of azo dyes to the development of novel pharmaceuticals, a thorough understanding of its physical characteristics is paramount for its effective utilization in research and development. This document moves beyond a simple listing of properties to provide insights into the interplay of its functional groups and their influence on its behavior, supported by experimental data and established analytical protocols.
Molecular Structure and Key Physicochemical Parameters
4-Amino-3-hydroxybenzenesulfonic acid, with the chemical formula C₆H₇NO₄S, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group on a benzene ring gives rise to its amphoteric nature and complex properties.
A summary of its key physicochemical parameters is presented in Table 1 .
| Property | Value | Source(s) |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | Colorless to gray-brown rhomboid crystals | [1] |
| Melting Point | Decomposes at ≥300 °C (572 °F) | [1] |
| 155-156 °C | [2] | |
| Solubility in Water | < 0.1 g/100 mL at 21.5 °C | [2] |
| Soluble in hot water | ||
| Crystal Structure | Monoclinic, Space group P2₁/n (for the hemihydrate) |
A Note on Discrepancies: It is crucial to acknowledge the conflicting data present in the literature regarding the melting point and aqueous solubility of AHBSA. The significant discrepancy in melting point values (≥300 °C with decomposition versus 155-156 °C) may be attributable to the presence of impurities, the anhydrous versus hydrated form of the compound, or the rate of heating during analysis. The higher value, indicating decomposition, is more frequently cited in safety and supplier documentation, suggesting it is the temperature at which the compound chemically breaks down rather than undergoes a simple phase transition. The lower value may represent the melting point of a specific polymorph or a sample with residual starting materials.
Similarly, the conflicting reports on water solubility ("highly soluble" versus "<0.1 g/100 mL") can likely be explained by the compound's zwitterionic nature and the pH of the aqueous medium. The presence of both acidic (sulfonic acid and hydroxyl) and basic (amino) functional groups means that the solubility is highly dependent on pH. At its isoelectric point, the molecule will have minimal net charge, leading to lower solubility. In acidic or alkaline solutions, the formation of the corresponding salt will significantly increase its solubility. The statement "soluble in hot water" further suggests that the dissolution process is endothermic and solubility increases with temperature.
Spectroscopic Profile
The spectroscopic fingerprint of AHBSA is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
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¹H NMR: The proton NMR spectrum of AHBSA in a suitable deuterated solvent (e.g., DMSO-d₆) will exhibit distinct signals for the aromatic protons, as well as exchangeable protons from the -NH₂, -OH, and -SO₃H groups. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the three different substituents.
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¹³C NMR: The carbon-13 NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts being influenced by the attached functional groups. The carbon attached to the sulfonic acid group will typically appear at a different chemical shift compared to those attached to the amino and hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of AHBSA provides valuable information about its functional groups. Key characteristic absorption bands are expected for the O-H, N-H, S=O, and S-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of AHBSA in a suitable solvent, such as water or ethanol, is expected to show absorption maxima characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the electronic transitions within the molecule and can be affected by the pH of the solution due to the protonation state of the functional groups. For instance, the UV-Vis spectrum of the related compound 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm.[3]
Thermal Properties and Stability
As indicated by the high decomposition temperature (≥300 °C), 4-Amino-3-hydroxybenzenesulfonic acid is a thermally stable compound under normal conditions.[1] However, prolonged exposure to high temperatures will lead to its decomposition. The compound may also be sensitive to prolonged exposure to air and light, and it is recommended to store it in a cool, dark, and dry place.
Acid-Base Properties and pKa
Crystallography
The crystal structure of the hemihydrate of 4-Amino-3-hydroxybenzenesulfonic acid has been determined to be monoclinic with the space group P2₁/n. The crystal packing is characterized by layers of zwitterionic molecules, with extensive hydrogen bonding between the ammonium, hydroxyl, and sulfonate groups, as well as the water molecule. This intricate network of hydrogen bonds contributes to the compound's crystalline nature and its physical properties.
Experimental Protocols for Property Determination
The following section outlines standardized experimental procedures for the determination of the key physical properties of 4-Amino-3-hydroxybenzenesulfonic acid.
Melting Point and Decomposition Temperature Determination
Method: Capillary Melting Point Method
Apparatus: Melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 2 °C/min) and observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the sample is completely liquid. This range is the melting point.
-
For compounds that decompose, record the temperature at which decomposition (e.g., charring, gas evolution) begins.
Figure 2: Workflow for Solubility Determination.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) containing a known internal standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing the mixture into a transparent disk. [4]Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. Acquire the IR spectrum over the appropriate wavenumber range.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, or methanol). Record the absorbance spectrum over the desired wavelength range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.
Applications and Relevance of Physical Properties
The physical properties of 4-Amino-3-hydroxybenzenesulfonic acid are directly relevant to its primary applications.
-
Azo Dye Synthesis: Its solubility in aqueous media, particularly under basic conditions where it can be diazotized, is crucial for its use as a coupling component in the synthesis of various azo dyes, such as Mordant Brown 33. [5]The amino and hydroxyl groups on the aromatic ring are key functionalities for the diazotization and coupling reactions.
-
Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of more complex pharmaceutical molecules. [6][7]Its defined melting point and spectroscopic profile are essential for quality control and reaction monitoring during these synthetic processes. The solubility and pKa values are important considerations for reaction conditions and purification procedures.
Safety and Handling
4-Amino-3-hydroxybenzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. [1]It is also an irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
-
PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]
-
Capital Resin Corporation. How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Grokipedia. Mordant brown 33. [Link]
-
Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. National Institutes of Health. [Link]
- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
-
SSERC. Melting point determination. [Link]
-
ResearchGate. Amino-Acid Decomposition Temperatures According to the Literature.[8] [Link]
-
ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]
-
Helsinki University. Quick User Guide for FT-IR. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Mettler Toledo. Melting Point Determination. [Link]
-
Wikipedia. Mordant brown 33. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]
-
The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
-
Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. National Institutes of Health. [Link]
-
SSERC. Melting point determination. [Link]
-
World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubMed. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... [Link]
-
SIELC Technologies. 4-Aminophenol. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
-
ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
Sources
- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 4. shimadzu.com [shimadzu.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
